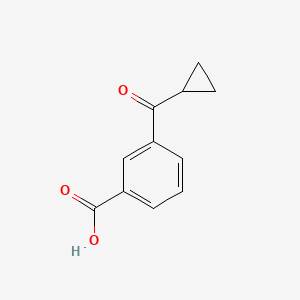

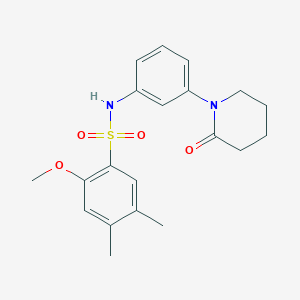

![molecular formula C21H16BrN3O2S2 B2503625 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide CAS No. 1252887-43-6](/img/structure/B2503625.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a thieno[3,2-d]pyrimidin derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly discussed in the provided papers, similar compounds with pyrimidin rings have been synthesized and evaluated for their biological activities. For instance, paper discusses the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are evaluated as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This suggests that the compound of interest may also have potential receptor binding properties and could be a candidate for biological evaluation.

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents into the pyrimidin ring system. In paper , the authors explore the variability of substituents at the 3-position of the acetamide moiety. Although the exact synthesis route for the compound is not provided, it can be inferred that a similar approach could be used, where the thieno[3,2-d]pyrimidin core could be functionalized with appropriate substituents to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of related compounds, as discussed in paper , shows that these molecules tend to have a folded conformation about the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at significant angles to the benzene ring, as observed in the crystal structures provided. The intramolecular N—H⋯N hydrogen bond stabilizes this conformation. These structural insights are crucial for understanding the molecular interactions and potential binding conformations of the compound of interest.

Chemical Reactions Analysis

While the specific chemical reactions involving the compound of interest are not detailed in the provided papers, the general reactivity of the pyrimidin ring system can be discussed. The pyrimidin ring, being a part of the heterocyclic aromatic compounds, can undergo various reactions such as substitution, addition, or redox reactions depending on the functional groups present and the reaction conditions. The thioacetamide group in the compound could also be reactive, potentially participating in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the thieno[3,2-d]pyrimidin core and the acetamide linkage suggests that the compound could exhibit moderate polarity, influencing its solubility in various solvents. The intramolecular hydrogen bonding, as seen in related compounds , could affect the melting point and stability of the compound. The exact properties would need to be determined experimentally.

科学的研究の応用

Synthesis and Antitumor Activity : Research by Hafez and El-Gazzar (2017) outlined the synthesis of various thieno[3,2-d]pyrimidine derivatives and their evaluation against cancer cell lines. These compounds showed significant anticancer activity, comparable to doxorubicin, on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This study highlights the potential of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide in cancer treatment and research (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis : Studies by Subasri et al. (2016, 2017) examined the crystal structures of similar compounds, shedding light on their molecular conformations and intramolecular interactions. These insights are crucial for understanding the compound's behavior and potential binding properties in biological systems (Subasri et al., 2016)(Subasri et al., 2017).

Synthesis and Evaluation of Derivatives : Abdelriheem et al. (2015) and Gangjee et al. (2008) discussed the synthesis of various derivatives of thieno[3,2-d]pyrimidine and their biochemical activities. These derivatives offer a basis for further modification and optimization of biological activity, highlighting the compound's potential as a versatile scaffold in drug design (Abdelriheem et al., 2015)(Gangjee et al., 2008).

Anticancer and Antimicrobial Activity : Further research by Horishny et al. (2021) and Gangjee et al. (2004) explored the synthesis of various acetamide derivatives with notable anticancer and antimicrobial activities. These studies support the therapeutic potential of the compound and its derivatives in treating various diseases (Horishny et al., 2021)(Gangjee et al., 2004).

Biological Activity and Molecular Interaction Studies : Research by Soni and Patel (2017) and Mary et al. (2020) delved into the antimicrobial, antituberculosis, and antiviral activities of related compounds. These studies are particularly relevant in the current context, where there is a pressing need for new and effective antimicrobial and antiviral agents (Soni & Patel, 2017)(Mary et al., 2020).

作用機序

The mechanism of action of this compound is not explicitly mentioned in the available resources. Its potential for drug development and targeted therapies suggests that it might interact with biological targets in a specific manner.

特性

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2S2/c22-15-6-8-16(9-7-15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWVNZJJBJETGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

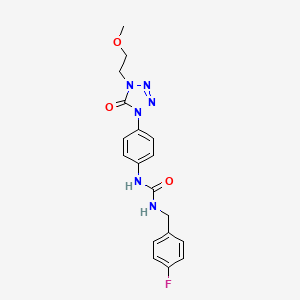

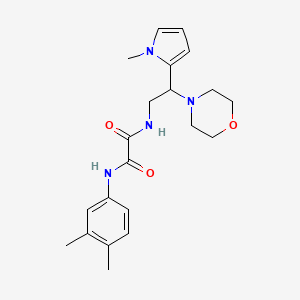

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)

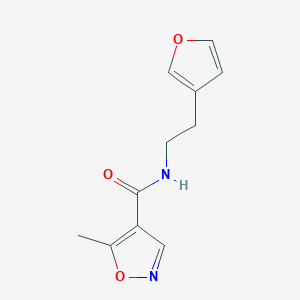

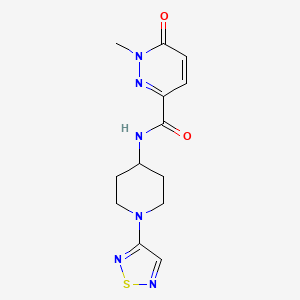

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)

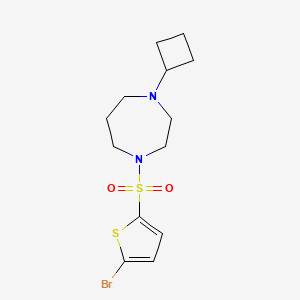

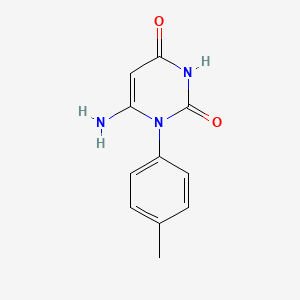

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)

![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)